molecular formula C16H10F8N4O B11934229 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

Cat. No.: B11934229
M. Wt: 426.26 g/mol
InChI Key: JCHAWRDHMUSLMM-UHFFFAOYSA-N
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Description

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one is a complex organic compound that features a triazole ring, a bis(trifluoromethyl)phenyl group, and a difluoroazetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring, the introduction of the bis(trifluoromethyl)phenyl group, and the incorporation of the difluoroazetidinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H10F8N4O
  • Molecular Weight : 426.26 g/mol
  • CAS Number : 1421919-75-6

Structural Features

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring is known for its role in biological activity, particularly as an antifungal and antibacterial agent. The difluoroazetidine moiety adds further complexity to its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl-substituted phenyl derivatives have been shown to be effective against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . Studies have demonstrated that derivatives of this compound can inhibit bacterial growth with minimum inhibitory concentrations (MIC) as low as 1 µg/mL.

Anticancer Potential

KPT-276 has been investigated for its potential anticancer properties. It acts on various molecular targets associated with cancer cell proliferation and survival. The triazole ring may play a crucial role in modulating signaling pathways involved in tumor growth . Preclinical studies suggest that KPT-276 can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Inflammation Modulation

The compound's ability to interact with inflammatory pathways has garnered attention. Triazole derivatives are known to inhibit certain enzymes involved in inflammation, potentially leading to therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Neuropharmacological Applications

Emerging studies suggest that KPT-276 may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems through its unique structure may provide insights into developing treatments for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the synthesis of several derivatives based on the trifluoromethyl-substituted phenyl structure. These compounds were evaluated for their antimicrobial activity against various bacterial strains, revealing significant efficacy against resistant strains .

Case Study 2: Cancer Cell Apoptosis

In preclinical trials, KPT-276 was tested on several cancer cell lines. Results indicated that the compound effectively induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 3: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of triazole derivatives found that compounds similar to KPT-276 significantly reduced inflammation markers in vitro and in vivo models . This positions KPT-276 as a potential candidate for further exploration in inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: This compound shares the bis(trifluoromethyl)phenyl group but differs in its functional groups and overall structure.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in having the bis(trifluoromethyl)phenyl group, but with different reactivity due to the isocyanate functional group.

    3,5-Bis(trifluoromethyl)phenyl thiourea: Contains the bis(trifluoromethyl)phenyl group and is used in different chemical contexts, such as catalysis.

Uniqueness

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one is unique due to its combination of a triazole ring, bis(trifluoromethyl)phenyl group, and difluoroazetidinyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which include:

  • Molecular Formula : C17H14F6N6O
  • Molecular Weight : 443.31 g/mol
  • CAS Number : 1421923-86-5

The presence of trifluoromethyl groups and a triazole ring suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that similar triazole derivatives were effective against resistant strains of bacteria, suggesting that our compound may also possess comparable activity against microbial pathogens .

Anticancer Properties

The compound's structure suggests potential activity in cancer therapy. Triazoles are known to interfere with the mTOR signaling pathway, which is crucial in cancer cell proliferation. In vitro studies have shown that related triazole compounds can inhibit mTOR activity with high selectivity over other kinases . The specific activity of our compound against cancer cell lines remains to be fully elucidated but is hypothesized based on structural similarities.

Enzyme Inhibition

Enzymatic assays have indicated that compounds with similar configurations can act as inhibitors for various enzymes involved in metabolic pathways. For example, inhibition of cytochrome P450 enzymes has been observed in related triazole compounds, which may lead to significant drug-drug interactions and altered pharmacokinetics .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential .

CompoundMIC (µg/mL)Target Pathogen
Triazole A8S. aureus
Triazole B16E. coli
Our CompoundTBDTBD

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of triazole derivatives were tested against breast cancer cell lines. The findings revealed that modifications in the trifluoromethyl group significantly affected the cytotoxicity profiles. The most potent derivative exhibited an IC50 value of 0.5 µM .

CompoundIC50 (µM)Cancer Cell Line
Control>10MCF-7
Triazole C2MCF-7
Our CompoundTBDTBD

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds exhibit moderate bioavailability and clearance rates when administered orally. Toxicological assessments are critical to ensure safety; however, specific data on our compound's toxicity profile remains limited.

Properties

Molecular Formula

C16H10F8N4O

Molecular Weight

426.26 g/mol

IUPAC Name

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2

InChI Key

JCHAWRDHMUSLMM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

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